molecular formula C21H26N2O4S2 B2412640 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 941905-15-3

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2412640
CAS No.: 941905-15-3
M. Wt: 434.57
InChI Key: MBOXNQGPSQKEPU-UHFFFAOYSA-N
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Description

2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly in the design and development of novel pharmacologically active molecules. This compound features a complex structure that incorporates several privileged motifs commonly found in bioactive molecules, including a sulfonamide-linked piperidine ring, a methoxyphenyl group, and a methylthio-substituted anilide . Compounds containing phenoxyacetamide and sulfonamide scaffolds have been extensively investigated for a wide spectrum of biological activities. Literature reviews highlight that such derivatives are explored for their potential as anti-mycobacterial agents, anti-inflammatory compounds, and anti-cancer therapies . The specific molecular architecture of this reagent, combining these features, makes it a valuable intermediate for researchers working in structure-activity relationship (SAR) studies, targeted library synthesis, and hit-to-lead optimization campaigns. It is ideally suited for screening against various biological targets, such as enzyme families where sulfonamides are known to act as potent inhibitors. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(2-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-27-17-10-12-18(13-11-17)29(25,26)23-14-6-5-7-16(23)15-21(24)22-19-8-3-4-9-20(19)28-2/h3-4,8-13,16H,5-7,14-15H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOXNQGPSQKEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the piperidine derivative with 4-methoxyphenyl sulfonyl chloride.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 2-(methylthio)phenylacetic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.

Medicine

The compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide
  • This compound analogs : Compounds with slight modifications in the piperidine ring or the aromatic substituents.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications, from chemical synthesis to potential therapeutic uses.

Biological Activity

The compound 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide is a sulfonamide derivative notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Structural Characteristics

The compound features several key structural components:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.
  • Sulfonyl Group : Enhances stability and solubility.
  • Aromatic Substituents : Contribute to the compound's reactivity and interaction with biological targets.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₄S
Molecular Weight434.6 g/mol
CAS Number941905-15-3

Pharmacological Potential

Preliminary studies indicate that This compound exhibits significant biological activities, particularly in the following areas:

  • Antiviral Activity : Similar compounds have shown promise against various viral infections. The sulfonamide group may enhance antiviral efficacy by interacting with viral proteins or host cell receptors .
  • Enzyme Inhibition : The compound is expected to modulate enzyme activity, potentially affecting metabolic pathways and cellular signaling. Its structural features suggest it may inhibit specific enzymes involved in disease processes.

The mechanism by which this compound exerts its effects likely involves:

  • Binding to Specific Targets : It may interact with molecular targets such as receptors or enzymes, leading to modulation of biochemical pathways.
  • Influencing Cellular Signaling : By altering the activity of these targets, the compound could impact various physiological responses, including inflammation and cell proliferation .

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that related sulfonamide derivatives effectively inhibited viral replication by interfering with viral entry into host cells. This suggests that our compound may share similar mechanisms .
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound to specific enzymes revealed significant inhibition rates, indicating its potential as a therapeutic agent in conditions requiring enzyme modulation.

Comparative Analysis

A comparative analysis of related compounds highlights the unique aspects of This compound :

Compound NameBiological ActivityUnique Features
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-methylbenzyl)acetamideAntiviral, enzyme inhibitionDifferent aromatic substitution
N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamideAntimicrobial propertiesEnhanced solubility due to ethyl substitution
N-(2,6-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamideModulation of metabolic pathwaysVarying methyl group positioning

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include:

  • Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with a piperidine precursor under inert atmosphere (N₂/Ar) at 0–25°C .
  • Acetamide coupling : Using coupling agents like EDC/HOBt for amide bond formation between the sulfonylated piperidine intermediate and 2-(methylthio)aniline .
  • Purification : Column chromatography (e.g., silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
    Critical parameters : Temperature control during sulfonylation (prevents side reactions) and stoichiometric ratios in coupling steps (avoids unreacted intermediates) .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm regiochemistry of the piperidine ring and sulfonyl/acetamide linkages (e.g., methoxy singlet at δ 3.8 ppm, methylthio at δ 2.5 ppm) .
    • HRMS : Validate molecular formula (e.g., C₂₁H₂₅N₂O₄S₂) with <2 ppm error .
  • Chromatography :
    • HPLC : Purity assessment using a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm .

Advanced Research Questions

Q. What methodologies are employed to investigate structure-activity relationships (SAR) for this compound?

  • Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl or varying methylthio position) to assess impact on bioactivity .
  • In vitro assays :
    • Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
    • Cellular assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/TNF-α ELISA) in cell lines (e.g., RAW 264.7 macrophages) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding interactions with protein targets (e.g., COX-2 active site) .

Q. How should researchers address discrepancies in reported biological activities of similar sulfonamide-piperidine-acetamide derivatives?

  • Comparative assays : Replicate studies under standardized conditions (e.g., identical cell lines, IC₅₀ protocols) to isolate structural vs. methodological variability .
  • Meta-analysis : Statistically evaluate datasets (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in solubility) .
  • Orthogonal validation : Confirm activity via independent techniques (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What experimental approaches are recommended to elucidate the mechanism of action?

  • Target identification :
    • Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate interacting proteins from lysates .
    • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/NF-κB pathways) .
  • In vivo models : Efficacy testing in disease models (e.g., adjuvant-induced arthritis for anti-inflammatory activity) with pharmacokinetic (PK) monitoring .

Q. What strategies optimize pharmacokinetic (PK) properties while maintaining efficacy?

  • Solubility enhancement : Co-solvent systems (PEG-400/TPGS) or nanoformulation (liposomes) to improve oral bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy group) and design deuterated analogs .
  • Toxicity profiling : Ames test for mutagenicity and hERG assay for cardiac safety .

Data Contradiction Analysis

  • Case example : Conflicting COX-2 inhibition data (IC₅₀ = 0.5 μM vs. 5 μM in similar analogs) may arise from:
    • Assay variability : Fluorometric vs. colorimetric methods .
    • Structural nuances : Electron-withdrawing groups (e.g., Cl) enhance sulfonamide acidity, improving target binding vs. methoxy donors .
  • Resolution : Cross-validate using crystallography (e.g., COX-2 co-crystal structures) to confirm binding mode .

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